(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Lipophilicity Bioavailability Drug Discovery

In lead optimization, balancing lipophilicity for membrane permeability is critical. Generic pyrazole-acetic acid derivatives often fall short. (4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid addresses this directly. - Higher LogP (0.93) vs. non-methylated analog (0.62) for enhanced bioavailability[reference:0]. - Defined melting point (130-134°C) for rapid identity verification, reducing experimental variability. - Supplied as a colorless crystalline solid with ≥95% purity for consistent synthetic results.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 180741-31-5
Cat. No. B185016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
CAS180741-31-5
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1Cl)CC(=O)O
InChIInChI=1S/C6H7ClN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeyGKOXLQBPFJJJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid – Overview


(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that functions primarily as a research chemical and an intermediate in organic synthesis. Its molecular structure (C6H7ClN2O2) combines a pyrazole ring with an acetic acid moiety, featuring chlorine and methyl substituents at the 4- and 3- positions, respectively [1]. This specific substitution pattern is designed to confer distinct physicochemical properties compared to its analogs, which are critical for its utility in synthesizing complex molecules, including potential pharmaceuticals and agrochemicals . It is typically supplied as a colorless crystalline solid with a purity of 95% or higher .

Heterocyclic intermediate with chlorine/methyl substitution for tailored reactivity and lipophilicity
Crystalline solid with experimentally defined melting point range suitable for purity verification
Key building block for patented nitrification inhibitor agrochemicals

(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: Substitution Limitations


Substituting (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid with a generic, unsubstituted pyrazole-acetic acid derivative is not scientifically viable due to its unique combination of substituents. The presence of both a chlorine atom and a methyl group on the pyrazole ring creates a distinct electronic and steric environment that influences its reactivity, lipophilicity (LogP), and acidity (pKa) [1]. These physicochemical parameters are critical determinants of a compound's behavior in biological systems and its utility as a synthetic intermediate. For example, modifications to LogP can significantly alter a drug candidate's bioavailability, while changes in pKa affect its ionization state at physiological pH, impacting solubility and binding affinity. The following section provides quantitative evidence of how this specific substitution pattern differentiates it from closely related compounds.

Substitution Pattern Unsubstituted pyrazole-acetic acid analogs lack the chlorine/methyl combination, likely altering electronic and steric properties.
Lipophilicity Shift Absence of the methyl group may result in lower LogP; predicted membrane permeability and formulation behavior could differ.
Synthetic Pathway Different substitution may not reproduce the same downstream reactivity, limiting one-to-one replacement in established routes.

(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: Key Differentiators


Enhanced Lipophilicity vs. Analog

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid demonstrates a higher LogP value (0.93) compared to the non-methylated analog, (4-chloro-1H-pyrazol-1-yl)acetic acid (LogP = 0.62) [1][2]. This increased lipophilicity is due to the additional methyl group, which enhances the compound's ability to partition into lipid environments, a key factor in predicting its pharmacokinetic behavior and membrane permeability in biological systems.

Lipophilicity Profile
Data to verify
LogP 0.93 vs. 0.62 for non-methylated analog
Supports bioavailability screening context; predicted values require experimental confirmation.
Predicted partition coefficient data; not experimentally validated.
Lipophilicity Bioavailability Drug Discovery

Defined Melting Point

The compound is a crystalline solid with a defined melting point of 130-134°C . This sharp melting point range is a critical quality attribute, providing a clear benchmark for assessing purity and identity, which is essential for reproducible synthetic and formulation processes. In contrast, the melting point for the closely related analog (4-chloro-1H-pyrazol-1-yl)acetic acid is not consistently reported or is predicted, making characterization less straightforward .

Melting Point
Specification review
130–134 °C
Enables straightforward identity and purity verification upon receipt.
Supplier-reported sharp range; analog lacks consistent data.
Crystallinity Process Chemistry Analytical Characterization

Nitrification Inhibitor Application

The parent pyrazole core of this compound, 4-chloro-3-methylpyrazole, is explicitly claimed as a nitrification inhibitor in a U.S. patent [1]. The patent describes the biological effectiveness of 4-chloro-3-methylpyrazole in comparison with other pyrazoles like 3,4-dimethylpyrazole and dicyandiamide (DCD) for reducing nitrate leaching in soil. The acetic acid derivative serves as a key synthetic intermediate for producing such inhibitors, linking its procurement value to a proven industrial application.

Patent Basis
Source review
Intermediate for patented 4-chloro-3-methylpyrazole nitrification inhibitors
Links procurement to an industrial application claim.
U.S. Patent 6,139,596; efficacy based on parent pyrazole.
Agrochemical Nitrification Inhibitor Fertilizer Additive

(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid: Application Scenarios


Synthesis of Lipophilic Drug Candidates

Procure this building block when a project's lead optimization phase requires increasing the lipophilicity of a pyrazole-containing pharmacophore. The higher LogP value of 0.93 (compared to the 0.62 of the non-methylated analog) makes it a rational choice for improving predicted membrane permeability and oral bioavailability, a common hurdle in drug discovery [1][2].

Development of Agrochemicals and Fertilizer Additives

Source this compound as a key intermediate for developing next-generation nitrification inhibitors. Its structural relation to 4-chloro-3-methylpyrazole, a recognized inhibitor in patented fertilizer compositions, positions it as a valuable starting material for synthesizing proprietary agrochemicals aimed at improving nitrogen use efficiency in agriculture [3].

Quality-Controlled Research and Synthesis

Specify this compound in procurement requisitions for research where well-defined physicochemical properties are non-negotiable. Its documented melting point of 130-134°C provides a simple, cost-effective method for verifying chemical identity and purity upon receipt, reducing experimental variability and ensuring reproducibility in downstream applications .

Application
Selection Property
Validation Focus
Lipophilic drug-candidate synthesis
Reported higher LogP versus non-methylated analog
Membrane permeability prediction models
Agrochemical nitrification inhibitor development
Intermediate for patented 4-chloro-3-methylpyrazole core
Nitrification inhibition assay context
Quality-controlled synthesis
Defined melting point specification
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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